molecular formula C8H11NO3S B12863584 4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid

4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12863584
M. Wt: 201.25 g/mol
InChI Key: YLLPKEAHMTTYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid is a compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocycle, and its derivatives are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propargyl bromide in the presence of a base such as cesium carbonate (Cs2CO3) in acetone at room temperature . The resulting product is then subjected to further reactions to introduce the prop-2-enoyl group and the carboxylic acid functionality.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the prop-2-enoyl moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom in the thiomorpholine ring can form strong interactions with metal ions and proteins, potentially inhibiting their function. The prop-2-enoyl group can also participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the prop-2-enoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-prop-2-enoylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-2-7(10)9-3-4-13-5-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)

InChI Key

YLLPKEAHMTTYJG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.